molecular formula C13H22Cl2N2 B1396932 N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride CAS No. 1332531-60-8

N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride

Cat. No.: B1396932
CAS No.: 1332531-60-8
M. Wt: 277.23 g/mol
InChI Key: HUZJMTFIDSSUMM-UHFFFAOYSA-N
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Description

N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride is a chemical compound with a complex structure that includes a cyclopropane ring, a benzyl group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of a benzyl halide with a cyclopropanamine derivative in the presence of a base. The dimethylamino group is introduced through a subsequent alkylation reaction using dimethylamine. The final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially inhibiting their activity. The benzyl group may facilitate binding to hydrophobic pockets in proteins, while the cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylaminoethylamine
  • N,N-Dimethylbenzylamine
  • Cyclopropanamine derivatives

Uniqueness

N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride is unique due to its combination of a cyclopropane ring, benzyl group, and dimethylamino group. This combination imparts distinct chemical properties, such as increased rigidity and specific binding affinities, making it valuable for various applications .

Properties

IUPAC Name

N-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopropanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-15(2)10-12-6-4-3-5-11(12)9-14-13-7-8-13;;/h3-6,13-14H,7-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZJMTFIDSSUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=C1CNC2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride
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N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride
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N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride
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N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride
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N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride
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N-(2-((Dimethylamino)methyl)benzyl)cyclopropanamine dihydrochloride

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